molecular formula C21H17N5O4S B13808708 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

Cat. No.: B13808708
M. Wt: 435.5 g/mol
InChI Key: PGZMBMVQRAMXRK-UHFFFAOYSA-N
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Description

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a dibenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the furan and dibenzofuran groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has been studied for its potential as an antimicrobial agent. The presence of the triazole ring is particularly significant, as triazole derivatives are known for their antimicrobial properties .

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a promising candidate for drug development .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H17N5O4S

Molecular Weight

435.5 g/mol

IUPAC Name

2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C21H17N5O4S/c1-28-18-9-13-12-5-2-3-6-15(12)30-17(13)10-14(18)23-19(27)11-31-21-25-24-20(26(21)22)16-7-4-8-29-16/h2-10H,11,22H2,1H3,(H,23,27)

InChI Key

PGZMBMVQRAMXRK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC=CO5

Origin of Product

United States

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